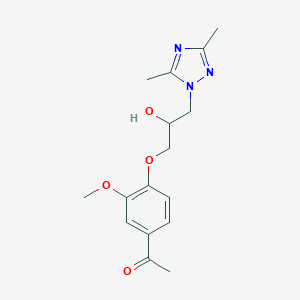
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a hydroxypropoxy group, a methoxyphenyl group, and an ethanone moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 3,5-dimethyl-1H-1,2,4-triazole with appropriate reagents under controlled conditions.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be introduced by reacting the triazole derivative with a suitable epoxide, such as glycidol, under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced by reacting the intermediate compound with an appropriate acylating agent, such as acetyl chloride, under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate and purify the final product.
化学反应分析
Types of Reactions
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxypropoxy group.
Reduction Products: Alcohols derived from the ethanone moiety.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
科学研究应用
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its triazole moiety, which is known for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: To investigate its effects on various biological pathways and molecular targets.
Industrial Applications: As an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes and proteins, leading to various biological effects. The hydroxypropoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-chlorophenyl)ethanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(4-(3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the triazole ring with the hydroxypropoxy and methoxyphenyl groups provides a distinct molecular framework that can be exploited for various applications in medicinal chemistry and industrial synthesis.
属性
IUPAC Name |
1-[4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-10(20)13-5-6-15(16(7-13)22-4)23-9-14(21)8-19-12(3)17-11(2)18-19/h5-7,14,21H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTBGRVNYHTBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=C(C=C(C=C2)C(=O)C)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
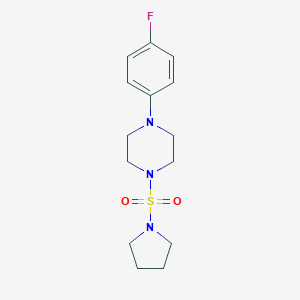
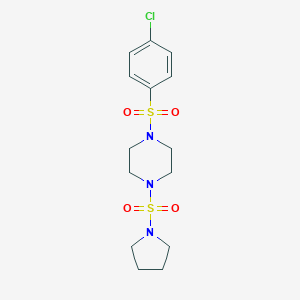
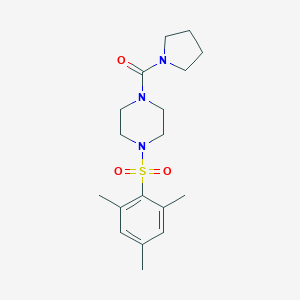
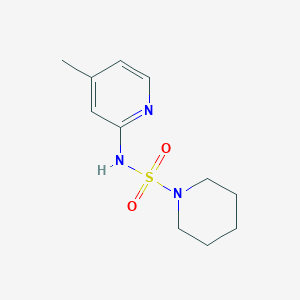
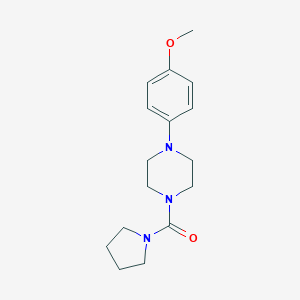

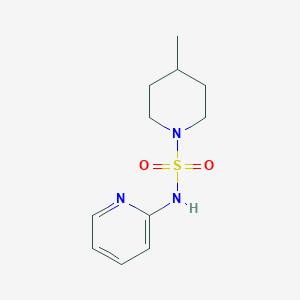
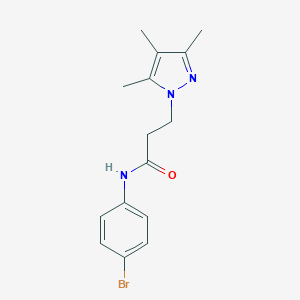
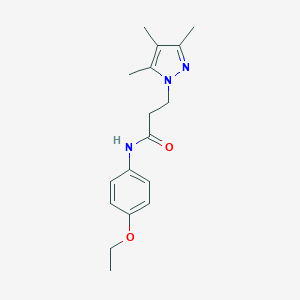
![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497253.png)
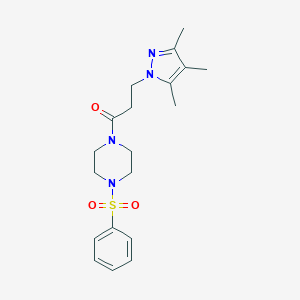
![1-(mesitylsulfonyl)-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497257.png)
![4-methyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497259.png)
